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molecular formula C8H10O2 B147238 3-Methoxybenzyl alcohol CAS No. 6971-51-3

3-Methoxybenzyl alcohol

Cat. No. B147238
M. Wt: 138.16 g/mol
InChI Key: IIGNZLVHOZEOPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04055574

Procedure details

A solution of 50 g. of m-methoxybenzoic acid in 500 ml. of dry tetrahydrofuran is slowly added to a stirred solution of 15 g. of lithium aluminum hydride in 100 ml. of tetrahydrofuran. When the addition is complete the reaction mixture is refluxed for 1 hour, cooled and then treated with 50 ml. of saturated sodium chloride solution. The resultant slurry is filtered and the insoluble material washed with 200 ml. of ether. The combined filtrates are evaporated to dryness to yield an oil which is distilled under reduced pressure, to yield m-methoxybenzyl alcohol as a colourless oil; I.R.: νmax/film 3630 cm-1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6](O)=[O:7].[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl-].[Na+]>O1CCCC1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[CH2:6][OH:7] |f:1.2.3.4.5.6,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C(=O)O)C=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When the addition
TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
treated with 50 ml
FILTRATION
Type
FILTRATION
Details
The resultant slurry is filtered
WASH
Type
WASH
Details
the insoluble material washed with 200 ml
CUSTOM
Type
CUSTOM
Details
The combined filtrates are evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to yield an oil which
DISTILLATION
Type
DISTILLATION
Details
is distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(CO)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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